2,8-Dichloroquinoline-3-carboxylic acid
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Overview
Description
2,8-Dichloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Cl2NO2. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline-N-oxide with phosphoryl trichloride, which results in the formation of 2,8-Dichloroquinoline . This compound can then be further carboxylated to obtain this compound.
Industrial Production Methods: Industrial production methods often involve large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. Catalysts such as L-proline can be used to enhance the reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like thiophen-2-ylsulfanyl and amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include thiophen-2-ylsulfanyl derivatives and various amine-substituted quinolines.
Oxidation and Reduction Reactions: Products include quinoline derivatives with different oxidation states.
Coupling Reactions: Products include various biaryl compounds.
Scientific Research Applications
2,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 8-Chloroquinoline-3-carboxylic acid
- 4,6-Dichloroquinoline-3-carboxylic acid
Comparison: 2,8-Dichloroquinoline-3-carboxylic acid is unique due to the presence of chlorine atoms at both the 2 and 8 positions on the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of chlorine atoms can enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications .
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,8-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H,14,15) |
InChI Key |
BZFOZUIIVWTILB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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